Crystal Structure Conformation: Unique Dihedral Angle of Ortho-Fluorophenylglycine
X-ray crystallography reveals that the core 2-fluorophenylglycine molecule (the amino acid without the Fmoc group) adopts a distinct conformation, with a dihedral angle of 105.5° between the planar fluorophenyl group and the α-carbon atom [1]. This contrasts with the more varied and often less constrained conformations observed for unsubstituted phenylglycine derivatives in crystal structures [2]. The ortho-fluorine atom introduces a specific, quantifiable steric and electronic constraint that directly influences the overall peptide backbone geometry when incorporated.
| Evidence Dimension | Dihedral angle between aromatic ring and α-carbon |
|---|---|
| Target Compound Data | 105.5° |
| Comparator Or Baseline | Phenylglycine (unsubstituted) exhibits variable dihedral angles in crystal structures, typically ranging from ~10° to ~72°, depending on the specific derivative and crystal packing environment [2]. |
| Quantified Difference | The ortho-fluoro derivative is locked into a near-orthogonal conformation (105.5°) compared to the more planar or acutely angled conformations accessible to phenylglycine. |
| Conditions | Single-crystal X-ray diffraction of 2-amino-2-(2-fluorophenyl)acetic acid. |
Why This Matters
This fixed conformation is critical for SAR studies where a specific, rigid aromatic orientation is required to probe or enhance target binding, a property not provided by non-fluorinated phenylglycine.
- [1] Burns, J. H., & Hagaman, E. W. (1993). 3 Monofluorinated Small Molecules - ortho-Fluorophenylglycine, Methyl 4-(Fluorocarbonyl)benzoate and 16α-Fluoro-α-estradiol 3-Methyl Ether. Acta Crystallographica Section C, 49(7), 1393-1396. View Source
- [2] D-Phenylglycine hydrochloride. (1998). In Various Crystal Structures. Academia.edu. (Accessed April 2026) View Source
